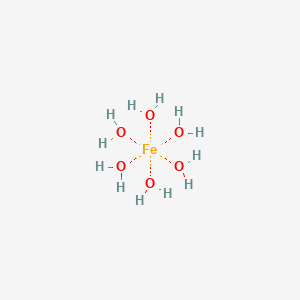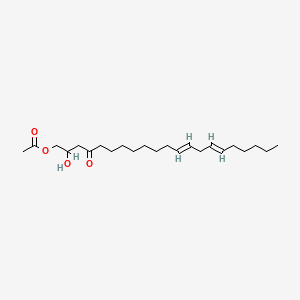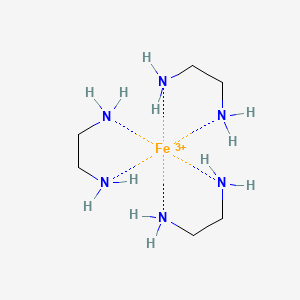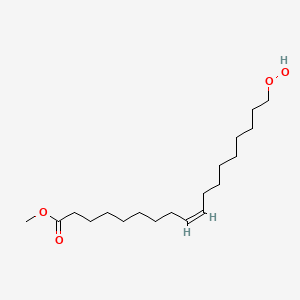
hexahydroxidoferrate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroxidoferrate(3-) is an iron coordination entity.
Applications De Recherche Scientifique
Oxidation of Organic Substrates Hexacyanoferrate(III) serves as a selective outer-sphere reactant in the oxidation of organic substrates, particularly useful in the comparative study of octahedral complexes. Its selective nature makes it suitable for oxidizing easily oxidizable substrates and acts as an interceptor of free radicals, enhancing its efficiency as a one-electron oxidant (Leal, García, & Domingo, 1998).
Stability in Electrochemical Measurements Hexacyanoferrate(II)/III is used in electrochemical reactors for mass transfer performance measurements. Its stability compared to alternatives like hexachloroiridate(IV)/III has been investigated, highlighting its utility in electrochemical applications despite potential electrode poisoning issues (Weusten, Groot, & van der Schaaf, 2020).
Intercalation in Hydrotalcite Systems Hexacyanoferrate(II) and (III) hydrotalcites are synthesized by exchanging carbonate ions. These are characterized for various properties including specific surface area, porosity, and thermal stability. Such intercalation finds potential applications in materials science, especially in synthesizing compounds with tailored properties (Holgado, Rives, Sanroman, & Malet, 1996).
Electron Acceptor in Biological Systems Hexacyanoferrate(III) is used as an electron acceptor in the study of plasmalemma redox systems in plants. Its high redox potential makes it a powerful electron acceptor, crucial for understanding electron transfer mechanisms in biological systems (Lüthen & Böttger, 1988).
Iron(III) Selective Chelators Hexahydroxidoferrate(III) and similar compounds are considered in the design of iron(III)-selective chelators. The focus is on chelators that provide an octahedral environment, crucial for binding iron(III), and have applications in treating iron overload conditions (Liu & Hider, 2002).
Determination of Total Iron in Waters In analytical chemistry, hexacyanoferrate(III) is used as a mediator in the voltammetric determination of total iron in water samples. This application underscores its role in developing sensitive and accurate methods for monitoring environmental contaminants (Ježek et al., 2007).
Anion-Exchange Equilibrium Studies The intercalation of hexacyanoferrate(III) ions in layered double hydroxides like hydrotalcite is studied for understanding anion-exchange mechanisms. Such studies are important in the field of material science and environmental remediation (Jobbágy & Regazzoni, 2005).
Reduction Kinetics Studies Kinetic studies of the reduction of hexacyanoferrate(III) by agents like sodium tetrahydroborate offer insights into reaction mechanisms and rates, relevant in various chemical processes and industrial applications (Bhattacharjee, Bhattacharjee, & Mahanti, 1981).
Propriétés
Formule moléculaire |
FeH12O6 |
|---|---|
Poids moléculaire |
163.94 g/mol |
Nom IUPAC |
iron;hexahydrate |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2 |
Clé InChI |
IZEMHEXSGIOXDA-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[Fe] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1240136.png)




![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


